![molecular formula C27H26N6 B15164841 (1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] CAS No. 193606-15-4](/img/structure/B15164841.png)
(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is a complex organic compound characterized by its unique triazene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] typically involves a multi-step process. The initial step often includes the formation of the triazene moiety through the reaction of an aromatic amine with nitrous acid, followed by coupling with another aromatic amine. The reaction conditions usually require a controlled temperature and pH to ensure the stability of the triazene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines.
Scientific Research Applications
Chemistry
In chemistry, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of triazene derivatives on cellular processes. It may also serve as a model compound for investigating the interactions between triazene groups and biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Triazene compounds have been studied for their anticancer and antimicrobial activities.
Industry
Industrially, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] stands out due to its triazene structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
193606-15-4 |
|---|---|
Molecular Formula |
C27H26N6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)diazenyl]-4-[[4-[2-(4-methylphenyl)iminohydrazinyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C27H26N6/c1-20-3-11-24(12-4-20)28-32-30-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)31-33-29-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
LIWBFUNEPHWCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)CC3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


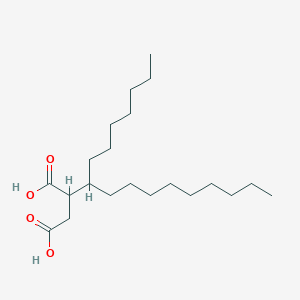
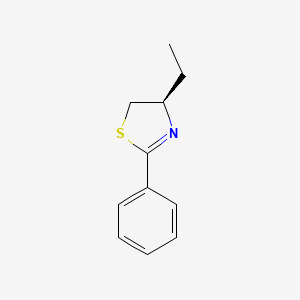
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
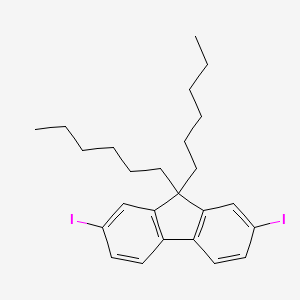
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
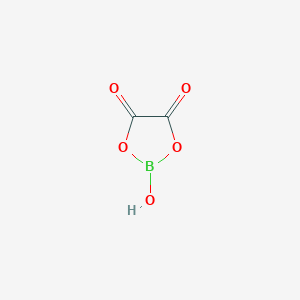


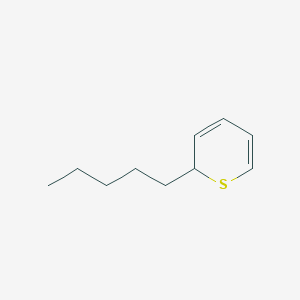
![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
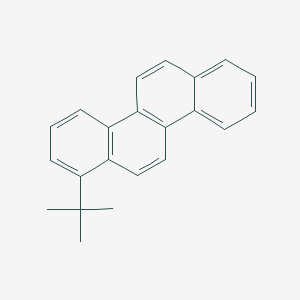
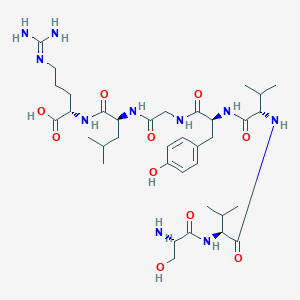
![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
